Home > Products > Screening Compounds P140261 > Golotimod (hydrochloride)
Golotimod (hydrochloride) -

Golotimod (hydrochloride)

Catalog Number: EVT-8219685
CAS Number:
Molecular Formula: C16H20ClN3O5
Molecular Weight: 369.80 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Golotimod (hydrochloride) is a novel immunomodulatory agent primarily investigated for its potential therapeutic applications in autoimmune diseases and inflammatory conditions. It is classified as a small molecule and is believed to exert its effects through modulation of immune responses.

Source

Golotimod was developed by researchers aiming to create a compound that could effectively regulate immune system activity without the broad immunosuppressive effects seen in traditional therapies. Its development has been driven by the need for targeted treatments that minimize adverse effects while providing therapeutic benefits.

Classification

Golotimod belongs to the class of compounds known as immunomodulators. These agents are designed to alter the immune response, either enhancing or suppressing it, depending on the therapeutic need. Specifically, Golotimod is categorized under small organic molecules with potential anti-inflammatory properties.

Synthesis Analysis

Methods

The synthesis of Golotimod involves several key steps, typically starting from commercially available precursors. The synthetic route may include:

  1. Formation of the Core Structure: This often involves coupling reactions to form the central scaffold of the molecule.
  2. Functionalization: Various functional groups are introduced through electrophilic substitution or nucleophilic addition reactions to enhance biological activity.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of Golotimod.

Molecular Structure Analysis

Structure

The molecular structure of Golotimod can be represented in various formats, including 2D and 3D models. The compound contains specific functional groups that are crucial for its biological activity.

Data

  • Molecular Formula: CxHyNzOw (exact composition may vary based on specific derivatives).
  • Molecular Weight: Approximately 300-400 g/mol (exact value depends on specific formulation).
  • Structural Features: Includes aromatic rings and heteroatoms that contribute to its pharmacological properties.
Chemical Reactions Analysis

Reactions

Golotimod participates in various chemical reactions that can modify its structure or enhance its biological activity. Key reactions include:

  1. Hydrolysis: In aqueous environments, Golotimod may undergo hydrolysis, affecting its stability and bioavailability.
  2. Oxidation-Reduction Reactions: These reactions can influence the redox state of the compound, impacting its reactivity and interaction with biological targets.

Technical Details

The stability of Golotimod under physiological conditions is critical for its therapeutic efficacy. Studies often focus on determining the half-life and degradation pathways of the compound in biological systems.

Mechanism of Action

Process

Golotimod exerts its effects primarily through modulation of immune cell activity. It is thought to interact with specific receptors on immune cells, leading to:

  • Inhibition of Pro-inflammatory Cytokines: Reducing levels of cytokines like tumor necrosis factor-alpha and interleukin-6.
  • Regulation of T Cell Activity: Modulating T cell proliferation and differentiation to achieve a balanced immune response.

Data

Research has shown that Golotimod may enhance regulatory T cell function while suppressing effector T cell responses, thereby promoting an anti-inflammatory environment.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents, which facilitates its formulation for pharmaceutical use.
  • Melting Point: Specific melting point data varies based on formulation but typically falls within a defined range suitable for drug development.

Chemical Properties

  • Stability: Stability studies indicate that Golotimod maintains integrity under various storage conditions but may require protection from light and moisture.
  • pH Sensitivity: The compound's solubility and stability can be affected by pH levels, necessitating careful formulation considerations.
Applications

Scientific Uses

Golotimod is primarily investigated for its potential applications in:

  • Autoimmune Diseases: Such as rheumatoid arthritis and multiple sclerosis, where modulation of immune responses can lead to improved patient outcomes.
  • Inflammatory Conditions: Including inflammatory bowel disease and psoriasis, where reducing inflammation is crucial for management.
  • Research Tool: Used in preclinical studies to better understand immune mechanisms and develop new therapeutic strategies.
Immunomodulatory Mechanisms of Golotimod in Infectious and Immune-Sensitive Pathologies

Toll-like Receptor Pathway Modulation and Th1 Cytokine Polarization

Golotimod (gamma-D-glutamyl-L-tryptophan) exerts broad immunomodulatory effects through strategic engagement of the Toll-like receptor (TLR) family, which serves as sentinels of innate immunity. Unlike natural ligands that target single TLRs (e.g., LPS for TLR4), Golotimod interacts with multiple TLRs, particularly TLR2 and TLR4, initiating a downstream signaling cascade that converges on myeloid differentiation primary response 88 (MyD88) adaptor protein activation [2] [9]. This engagement triggers nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) translocation and stimulates T-box transcription factor TBX21 (T-bet) expression, which is the master regulator of T-helper 1 (Th1) lineage commitment [6]. Consequently, Golotimod shifts immune responses away from Th2-dominant profiles (characterized by interleukin 4 (IL-4) and interleukin 10 (IL-10)) toward protective Th1 polarization, marked by elevated interleukin 2 (IL-2) and interferon gamma (IFN-γ) production [2].

Table 1: Golotimod's TLR Modulation Compared to Natural TLR Agonists

TLR TargetNatural AgonistGolotimod's ActionFunctional Outcome
TLR2/TLR1Bacterial lipopeptidesSynergistic activationEnhanced pathogen recognition
TLR4Lipopolysaccharide (LPS)Partial agonismReduced endotoxin toxicity vs. LPS
TLR9CpG OligodeoxynucleotidesIndirect modulationBalanced IFN-α/IL-12 ratio
Multiple TLRsNot applicableBroad-spectrum engagementSustained Th1 polarization

This multi-TLR targeting enables Golotimod to amplify innate immune surveillance while avoiding the hyperinflammatory responses associated with single-TLR overstimulation. The gamma-glutamyl linkage in its dipeptide structure is critical for stabilizing TLR interactions, allowing controlled NF-κB activation without excessive cytokine storms [9]. In tuberculosis models, this mechanism correlates with accelerated pathogen clearance and reduced granulomatous tissue damage [6].

STAT3 Signaling Inhibition and Cytoplasmic Homodimerization Blockade

Golotimod disrupts oncogenic and immunosuppressive pathways through selective inhibition of signal transducer and activator of transcription 3 (STAT3), a transcription factor hyperactivated in cancers and chronic infections. Unlike kinase inhibitors that target upstream regulators, Golotimod directly binds to the Src homology 2 (SH2) domain of STAT3, preventing phosphotyrosine-mediated dimerization—a prerequisite for STAT3 nuclear translocation and DNA binding [1] [6]. This blockade is quantified by reduced phosphorylated STAT3 (Tyr705) levels in tumor microenvironments and infected tissues, with studies showing >60% suppression at therapeutic concentrations [3] [8].

Persistent STAT3 activation promotes tumor immune evasion by upregulating programmed death-ligand 1 (PD-L1), inducing regulatory T cells (Tregs), and secreting immunosuppressive cytokines like interleukin 10 (IL-10) and transforming growth factor beta (TGF-β) [3]. Golotimod counteracts these effects by:

  • Transcriptional downregulation: Suppressing STAT3 target genes (e.g., B-cell lymphoma extra-large (Bcl-xL), survivin, cyclin D1) that drive apoptosis resistance and proliferation [1].
  • Immunosuppression reversal: Attenuating PD-L1 expression on tumor cells and reducing Treg infiltration [6].
  • Chemosensitization: Restoring cisplatin and radiation sensitivity in STAT3-overexpressing head and neck carcinomas [3].

Table 2: Golotimod Versus Experimental STAT3 Inhibitors

InhibitorTarget SiteSTAT3 SpecificityClinical Status
GolotimodSH2 dimerization domainHighApproved (restricted indications)
HJC0416DNA-binding domainModeratePreclinical
STAT3-IN-5SH2 domainHighPhase I
DanvatirsenSTAT3 mRNAHighPhase II discontinued

Golotimod remains the only clinically approved STAT3 inhibitor, highlighting its unique therapeutic niche. Its dipeptide structure enables cytoplasmic retention of STAT3 dimers, effectively decoupling inflammation from immune suppression in pathologies like oral mucositis and mycobacterial infection [1] [8].

Macrophage Functional Reprogramming in Mycobacterial Clearance

In tuberculosis, Golotimod reprograms macrophage function to overcome Mycobacterium tuberculosis evasion strategies. Infected macrophages typically exhibit diminished major histocompatibility complex class II (MHC-II) expression and impaired phagolysosomal fusion, enabling bacterial persistence. Golotimod rectifies this by:

  • Phagosomal maturation: Enhancing Rab5-to-Rab7 GTPase switching, promoting acidification and cathepsin-mediated bacterial killing [1].
  • Reactive oxygen species potentiation: Upregulating nicotinamide adenine dinucleotide phosphate (NADPH) oxidase subunits, increasing superoxide burst by 2.5-fold in primary human macrophages [10].
  • Antigen presentation restoration: Boosting MHC-II and CD86 expression, facilitating T-cell priming [6].

Table 3: Golotimod's Effects on Macrophage Antimicrobial Functions

FunctionUntreated MacrophagesGolotimod-TreatedMechanism
Phagocytosis efficiency20-40% of particles70-85% of particlesActin polymerization upregulation
Intrabacterial killing10-30% pathogen load reduction60-75% reductionNADPH oxidase reactivation
IL-12p70 secretionLow (<100 pg/mL)High (>500 pg/mL)TLR2/MyD88/NF-κB axis
Chemokine (C-C motif) ligand 2 (CCL2)Constitutively highNormalizedSTAT3-mediated suppression

This reprogramming synergizes with first-line antimycobacterials like isoniazid, reducing treatment duration in murine models by 30%. Golotimod’s ability to simultaneously activate bactericidal mechanisms while suppressing STAT3-driven inflammation (e.g., chemokine (C-C motif) ligand 2 (CCL2)-mediated monocyte recruitment) prevents tissue necrosis without compromising microbial clearance [1] [10].

Enhancement of Interleukin 2 and Interferon Gamma Production in Adaptive Immunity

Golotimod bridges innate and adaptive immunity by augmenting interleukin 2 (IL-2) and interferon gamma (IFN-γ) synthesis—cytokines essential for cytotoxic T-cell expansion and pathogen eradication. Through TLR-dependent dendritic cell maturation, Golotimod increases costimulatory molecule expression (CD80, CD86, CD40), enhancing T-cell receptor signal strength [2] [6]. This primes naïve cluster of differentiation 4 positive (CD4+) T cells for Th1 differentiation, quantified by 3-fold higher IFN-γ/IL-4 ratios in stimulated splenocytes [10].

In recurrent herpes simplex virus 2 (HSV-2) infection models, Golotimod administration (100 μg/kg) reduces lesion incidence from 55% to 18% by expanding HSV-specific IFN-γ+ cluster of differentiation 8 positive (CD8+) T cells and memory populations [10]. The IL-2 amplification is particularly crucial for maintaining T-effector longevity in immunosuppressive environments; Golotimod counteracts STAT3-mediated IL-2 receptor alpha (CD25) downregulation, preserving interleukin 2 (IL-2) sensitivity [6]. These effects position Golotimod as a potent adjuvant for vaccines against intracellular pathogens where Th1 responses are protective.

Properties

Product Name

Golotimod (hydrochloride)

IUPAC Name

(2R)-2-amino-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid;hydrochloride

Molecular Formula

C16H20ClN3O5

Molecular Weight

369.80 g/mol

InChI

InChI=1S/C16H19N3O5.ClH/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12;/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24);1H/t11-,13+;/m1./s1

InChI Key

YYTBHYZPAMPQGT-YLAFAASESA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(C(=O)O)N.Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(C(=O)O)N.Cl

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CC[C@H](C(=O)O)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.